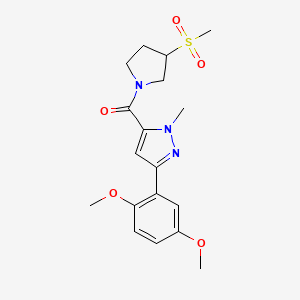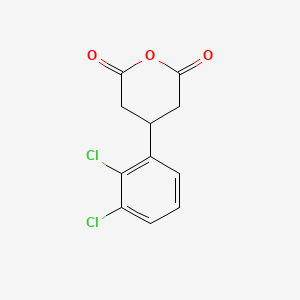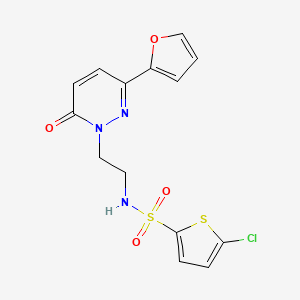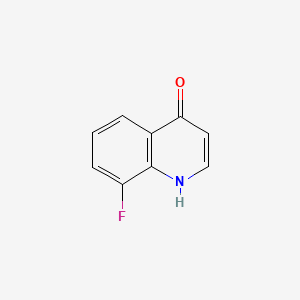
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
A study focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research could be relevant for understanding how similar compounds might interact with biological receptors (Shim et al., 2002).
Anticancer and Antimicrobial Activities
Another study reported on the synthesis and molecular docking study of new pyrazoline derivatives, showing potential as anticancer and antimicrobial agents. The research highlights the quest for novel heterocyclic compounds with significant biological activities (Katariya et al., 2021).
Antibacterial and Antioxidant Activities
Research into tri-substituted pyrazoles has shown these compounds to possess notable antibacterial and antioxidant activities, further emphasized by molecular docking analysis. This suggests their potential in developing new antimicrobial and antioxidative therapies (Lynda, 2021).
Herbicidal and Insecticidal Activities
A series of N-phenylpyrazolyl aryl methanones derivatives were synthesized and showed favorable herbicidal and insecticidal activities, suggesting applications in agricultural sciences (Wang et al., 2015).
Corrosion Inhibition
Pyrazole derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating significant inhibition efficiency and suggesting industrial applications in protecting metals against corrosion (Yadav et al., 2015).
Antitumor Activity
Silver(I) complexes based on pyrazole derivatives were found to possess significant in vitro antitumor activity, especially against small-cell lung carcinoma (SCLC), indicating their potential as chemotherapeutic agents (Pellei et al., 2023).
Propiedades
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-20-16(18(22)21-8-7-13(11-21)27(4,23)24)10-15(19-20)14-9-12(25-2)5-6-17(14)26-3/h5-6,9-10,13H,7-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXLMAYNVARZBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)

![((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B2378613.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)
![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)


![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)